1-octadecyl-3-(3-triethoxysilylpropyl)urea
CAS No.: 106868-86-4
Cat. No.: VC20740790
Molecular Formula: C28H60N2O4Si
Molecular Weight: 516.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 106868-86-4 |
---|---|
Molecular Formula | C28H60N2O4Si |
Molecular Weight | 516.9 g/mol |
IUPAC Name | 1-octadecyl-3-(3-triethoxysilylpropyl)urea |
Standard InChI | InChI=1S/C28H60N2O4Si/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-29-28(31)30-26-24-27-35(32-6-2,33-7-3)34-8-4/h5-27H2,1-4H3,(H2,29,30,31) |
Standard InChI Key | IOSZSVPLVNULBK-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCCCCNC(=O)NCCC[Si](OCC)(OCC)OCC |
Canonical SMILES | CCCCCCCCCCCCCCCCCCNC(=O)NCCC[Si](OCC)(OCC)OCC |
Chemical Structure and Properties
Molecular Structure
1-Octadecyl-3-(3-triethoxysilylpropyl)urea contains several key structural components that define its functionality:
-
A long octadecyl chain (C₁₈H₃₇-) providing hydrophobic properties
-
A urea linkage (-NH-CO-NH-) offering hydrogen bonding capability
-
A propyl spacer connecting the urea group to the silicon atom
-
A triethoxysilyl group (Si(OCH₂CH₃)₃) that can hydrolyze to form silanol groups
This structure is similar to 1-octadecyl-3-(3-trimethoxysilylpropyl)urea, which has a molecular formula of C₂₅H₅₄N₂O₄Si as noted in chemical databases . The key difference is the replacement of methoxy groups with ethoxy groups, resulting in a slightly higher molecular weight and modified reactivity profile.
Physical and Chemical Properties
Based on structural analysis and comparison with similar organosilanes such as 3-ureidopropyltriethoxysilane, the following properties can be attributed to 1-octadecyl-3-(3-triethoxysilylpropyl)urea:
Property | Value/Description |
---|---|
Appearance | Colorless to pale yellow liquid or waxy solid |
Molecular Formula | C₂₈H₆₀N₂O₄Si (estimated) |
Molecular Weight | ~516 g/mol (estimated) |
Solubility | Soluble in alcohols, ketones, esters, aromatic hydrocarbons |
Reactive Groups | Triethoxysilyl, urea |
Hydrolytic Sensitivity | Moderate to high |
Thermal Stability | Comparable to similar organosilanes |
The compound exhibits dual reactivity due to its bifunctional nature, with the triethoxysilyl group undergoing hydrolysis to form silanol groups that can bond with inorganic substrates, while the urea linkage and octadecyl chain interact with organic materials through hydrogen bonding and van der Waals forces, respectively.
Synthesis and Preparation
Synthetic Routes
The synthesis of 1-octadecyl-3-(3-triethoxysilylpropyl)urea typically involves the reaction between octadecylamine and 3-(triethoxysilyl)propyl isocyanate. This follows similar reaction pathways as other silane-based compounds observed in patent literature . The general reaction scheme can be represented as:
C₁₈H₃₇NH₂ + OCN-(CH₂)₃-Si(OCH₂CH₃)₃ → C₁₈H₃₇NH-CO-NH-(CH₂)₃-Si(OCH₂CH₃)₃
This reaction proceeds under controlled conditions, typically in an anhydrous environment to prevent premature hydrolysis of the triethoxysilyl groups. A comparable reaction found in patent literature describes combining 3-(triethoxysilyl)propyl isocyanate with other compounds in distilled water for surface treatment applications .
Purification Methods
Purification of 1-octadecyl-3-(3-triethoxysilylpropyl)urea generally involves:
-
Solvent extraction to remove unreacted starting materials
-
Column chromatography for higher purity requirements
-
Distillation under reduced pressure to remove volatile impurities
-
Crystallization for solid-form purification
Care must be taken throughout purification to minimize exposure to moisture, which can cause premature hydrolysis of the triethoxysilyl groups and lead to condensation reactions.
Functional Mechanisms
Hydrolysis and Condensation
The triethoxysilyl group in 1-octadecyl-3-(3-triethoxysilylpropyl)urea undergoes hydrolysis in the presence of water, forming silanol groups:
≡Si-OC₂H₅ + H₂O → ≡Si-OH + C₂H₅OH
These silanol groups can subsequently undergo condensation reactions with:
-
Surface hydroxyl groups on inorganic substrates:
≡Si-OH + HO-Substrate → ≡Si-O-Substrate + H₂O -
Other silanol groups:
≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O
This reactivity is similar to that observed in 3-ureidopropyltriethoxysilane, which functions as a bifunctional coupling agent binding to both inorganic materials and organic polymers .
Organic Interactions
The urea group (-NH-CO-NH-) participates in hydrogen bonding with appropriate functional groups in organic polymers, while the octadecyl chain provides compatibility with non-polar organic media through hydrophobic interactions. This combination enables strong adhesion between the modified inorganic surface and various organic matrices.
Applications
Industrial Applications
Drawing from the applications of similar organosilanes such as 3-ureidopropyltriethoxysilane , 1-octadecyl-3-(3-triethoxysilylpropyl)urea finds utility in:
-
Polymer composites as a coupling agent for:
-
Epoxy resins
-
Phenolic resins
-
Furan and melamine resins
-
Polyurethanes
-
Polyamides
-
Polyesters
-
-
Glass fiber and fabric treatments, where it serves as:
-
A size constituent improving fiber-matrix adhesion
-
A surface modifier enhancing interfacial strength
-
-
Coatings and adhesives where it provides:
-
Improved adhesion to substrates
-
Enhanced moisture resistance
-
Increased mechanical properties
-
The longer octadecyl chain in 1-octadecyl-3-(3-triethoxysilylpropyl)urea would provide additional hydrophobicity compared to shorter chain analogues, making it particularly valuable for water-repellent applications and compatibility with non-polar polymers.
Performance Benefits
The incorporation of 1-octadecyl-3-(3-triethoxysilylpropyl)urea in material systems offers several performance enhancements:
Performance Property | Improvement Mechanism |
---|---|
Mechanical Strength | Enhanced interfacial bonding between filler and matrix |
Moisture Resistance | Hydrophobic barrier from octadecyl chain |
Corrosion Protection | Formation of tightly bonded protective layers |
Thermal Stability | Improved interfacial strength maintaining integrity at elevated temperatures |
Chemical Resistance | Reduced penetration of corrosive media |
These benefits align with those reported for similar organosilanes used as coupling agents and surface modifiers .
Analytical Characterization
Spectroscopic Methods
Identification and characterization of 1-octadecyl-3-(3-triethoxysilylpropyl)urea would employ multiple spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Signals for octadecyl chain, ethoxy groups, propyl spacer, and NH protons
-
¹³C NMR: Carbon signals for all structural components
-
²⁹Si NMR: Silicon environment characterization
-
-
Infrared Spectroscopy (FTIR):
-
Urea carbonyl stretching (~1650 cm⁻¹)
-
N-H stretching (~3300-3400 cm⁻¹)
-
Si-O-C stretching (~1080-1100 cm⁻¹)
-
C-H stretching from octadecyl chain (~2850-2950 cm⁻¹)
-
-
Mass Spectrometry:
-
Molecular ion peak
-
Fragmentation pattern analysis
-
High-resolution mass determination
-
Thermal Analysis
Thermal behavior assessment would include:
-
Thermogravimetric Analysis (TGA) to determine:
-
Onset of thermal degradation
-
Degradation profile and mechanisms
-
Residual silicon content after pyrolysis
-
-
Differential Scanning Calorimetry (DSC) to identify:
-
Phase transitions
-
Crystallization behavior
-
Thermal stability parameters
-
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume